molecular formula C19H20FN5S B12027743 4-((4-(Diethylamino)benzylidene)amino)-5-(2-F-phenyl)-4H-1,2,4-triazole-3-thiol CAS No. 573971-68-3

4-((4-(Diethylamino)benzylidene)amino)-5-(2-F-phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12027743
CAS No.: 573971-68-3
M. Wt: 369.5 g/mol
InChI Key: IDOGFLWNNKGIOQ-FYJGNVAPSA-N
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Description

“4-((4-(Diethylamino)benzylidene)amino)-5-(2-F-phenyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-(Diethylamino)benzylidene)amino)-5-(2-F-phenyl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the triazole derivative and 4-(diethylamino)benzaldehyde.

    Substitution with Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine or triazole ring, resulting in the formation of amines or dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the benzylidene or triazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, dihydrotriazoles.

    Substitution Products: Halogenated derivatives, substituted triazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “4-((4-(Diethylamino)benzylidene)amino)-5-(2-F-phenyl)-4H-1,2,4-triazole-3-thiol” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Dimethylamino)benzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-(Diethylamino)benzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

“4-((4-(Diethylamino)benzylidene)amino)-5-(2-F-phenyl)-4H-1,2,4-triazole-3-thiol” is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

573971-68-3

Molecular Formula

C19H20FN5S

Molecular Weight

369.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20FN5S/c1-3-24(4-2)15-11-9-14(10-12-15)13-21-25-18(22-23-19(25)26)16-7-5-6-8-17(16)20/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+

InChI Key

IDOGFLWNNKGIOQ-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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